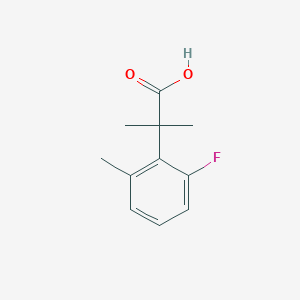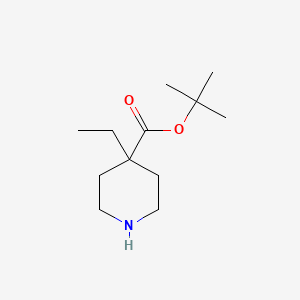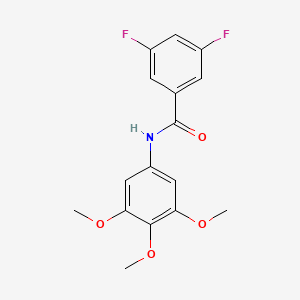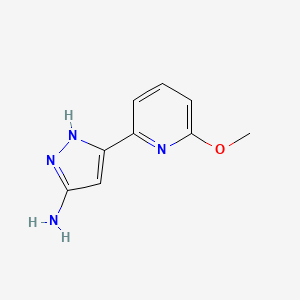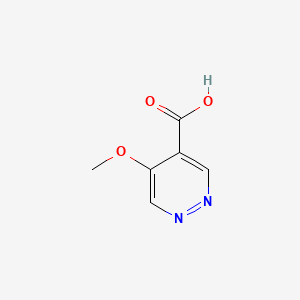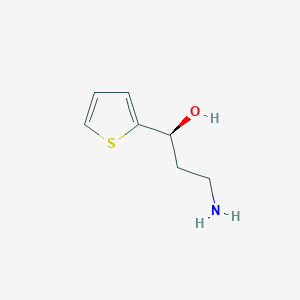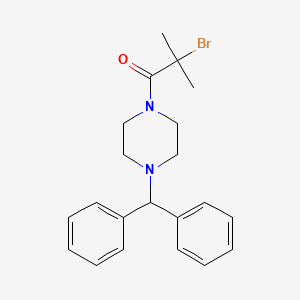
1-Benzhydryl-4-(2-bromo-2-methylpropanoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-1-one is a synthetic compound known for its complex structure and potential applications in various fields. This compound features a piperazine ring substituted with a diphenylmethyl group and a brominated methylpropanone moiety. Its unique structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-1-one typically involves multiple steps. One common method includes the bromination of 2-methylpropan-1-one followed by the introduction of the piperazine ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-efficiency reactors and continuous flow systems can enhance the yield and reduce the production time. Quality control measures are crucial to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-bromo-1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The brominated methylpropanone moiety can participate in various chemical reactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Diphenylmethyl)piperazin-1-yl]ethanone
- 2-chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-1-one
- 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-methylpropan-1-one
Uniqueness
2-bromo-1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Properties
Molecular Formula |
C21H25BrN2O |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-bromo-2-methylpropan-1-one |
InChI |
InChI=1S/C21H25BrN2O/c1-21(2,22)20(25)24-15-13-23(14-16-24)19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3 |
InChI Key |
RUXAEENIJHBTMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


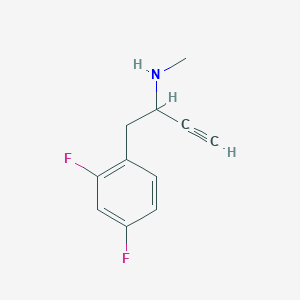


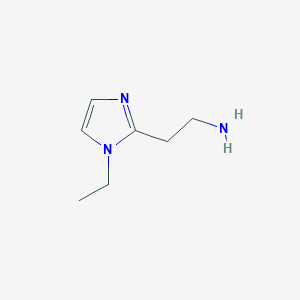
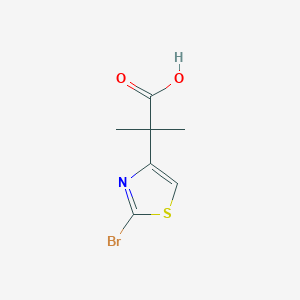
![6,6-Difluoro-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one](/img/structure/B15318799.png)


